Butamirate

Antitussive Cough Model Clinical Trial

Procure high-purity Butamirate (≥98%), a centrally-acting non-opioid antitussive with a 6h half-life and high plasma protein binding (95-98%). Ideal for pediatric formulations and sustained-release development. Differentiated from codeine by no respiratory depression risk. For R&D and commercial use in regulated markets (EU, Asia, LATAM).

Molecular Formula C18H29NO3
Molecular Weight 307.4 g/mol
CAS No. 18109-80-3
Cat. No. B195433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButamirate
CAS18109-80-3
SynonymsButamirate;  Butamyrate;  2-Phenylbutyric acid 2-[2-(diethylamino)ethoxy]ethyl ester;  Benzeneacetic acid, alpha-ethyl-, 2-(2-(diethylamino)ethoxy)ethyl ester;  Brospamin;  Butamirate [inn:ban];  Butamirato;  Butamirato [inn-spanish]
Molecular FormulaC18H29NO3
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC
InChIInChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3
InChIKeyDDVUMDPCZWBYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility41.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Butamirate Citrate Procurement Guide: Non-Opioid Antitussive API Sourcing


Butamirate (CAS 18109-80-3), typically formulated as the citrate salt, is a centrally-acting, non-opioid antitussive agent indicated for the symptomatic relief of dry, non-productive cough. It is a synthetic compound, chemically unrelated to opium alkaloids, characterized as a 2-(2-diethylaminoethoxy)ethyl ester [1]. While not approved by the U.S. FDA, butamirate citrate is widely marketed in Europe, Asia, and Latin America under trade names like Sinecod and Codesin, available as syrup, tablets, and extended-release formulations .

Butamirate Procurement: Why In-Class Substitution is Scientifically Unjustified


The class of non-opioid antitussives is not a monolith. Butamirate's distinct pharmacological and physicochemical profile renders it non-interchangeable with its closest structural analogs (oxeladin, pentoxyverine) or common clinical alternatives (dextromethorphan). Crucial differences exist in central receptor binding affinity, pharmacokinetic parameters like protein binding and half-life, and in vivo efficacy in specific challenge models. Furthermore, its regulatory status and established safety record in pediatric populations provide a clear rationale for selection over other agents [1]. The following quantitative evidence demonstrates these points of differentiation that are critical for scientific and procurement decisions.

Quantitative Differentiation Evidence for Butamirate Citrate Procurement


Comparative Efficacy: Butamirate vs. Dextromethorphan in Capsaicin Cough Challenge

A head-to-head randomized controlled trial directly compared the antitussive effect of butamirate, dextromethorphan, and placebo on capsaicin-induced cough in healthy volunteers. The study found that dextromethorphan was significantly superior to placebo (P = 0.01), while butamirate failed to demonstrate statistically significant antitussive activity in this model [1]. The maximum attenuation of cough was observed at a butamirate dose of 45 mg. This result highlights a clear differentiation in in vivo efficacy under controlled experimental conditions.

Antitussive Cough Model Clinical Trial

Target Engagement: Butamirate High-Affinity Binding to Dextromethorphan Site

Butamirate demonstrates high-affinity binding to the dextromethorphan-binding site in the guinea pig brain medulla oblongata, the central cough center. In competitive binding assays against [3H]dextromethorphan, butamirate exhibited a nanomolar Ki value, indicating potent interaction with this target site [1]. This binding is a key component of its central mechanism of action and differentiates it from other antitussives that may have different primary targets or affinities.

Receptor Binding Medulla Oblongata CNS

Pharmacokinetic Differentiation: Butamirate's High Plasma Protein Binding

Butamirate and its active metabolites are extensively bound to plasma proteins, with binding rates reported between 95% and 98% [1][2]. This high level of protein binding is a critical pharmacokinetic parameter that influences the drug's volume of distribution, clearance, and duration of action. For comparison, the structurally related compound pentoxyverine has a reported plasma protein binding of approximately 58% [3], representing a substantial quantitative difference in this key PK property.

Pharmacokinetics Protein Binding Drug Distribution

Duration of Action: Butamirate's Elimination Half-Life

Butamirate has a reported elimination half-life of approximately 6 hours [1][2]. This is notably longer than the half-life of dextromethorphan, which is approximately 3-4 hours for extensive metabolizers and can be significantly longer in poor metabolizers [3]. The longer half-life of butamirate in the general population may support less frequent dosing regimens (e.g., 2-3 times daily) compared to the more variable and generally shorter half-life of dextromethorphan, which often requires more frequent administration for sustained cough suppression.

Pharmacokinetics Half-Life Dosing

Structural Differentiation: Butamirate vs. Oxeladin and Pentoxyverine

Butamirate is a 2-(2-diethylaminoethoxy)ethyl ester and is structurally related to oxeladin and pentoxyverine. However, the subtle differences in their carboxylic acid substituents lead to distinct physicochemical and pharmacological profiles. Oxeladin possesses an additional ethyl group on its carboxylic acid moiety, while pentoxyverine replaces both of oxeladin's ethyl groups with a single cyclopentyl ring [1]. These structural variations are a primary driver of the observed differences in protein binding (Butamirate ~95-98% vs. Pentoxyverine ~58%) and likely contribute to variations in receptor affinity and metabolic stability.

Medicinal Chemistry Structure-Activity Relationship SAR

Regulatory & Safety Profile: Non-Opioid Status and Pediatric Use

Butamirate citrate is approved and widely used in Europe, Asia, and Latin America, but it is not FDA-approved in the United States . As a non-opioid, it lacks the addictive potential and respiratory depression risks associated with codeine. This safety profile makes it a recommended alternative to opioid-derived antitussives, particularly in pediatric populations. For example, clinical guidelines in some regions suggest using butamirate or levodropropizine over opioid-derived antitussives for children [1]. This contrasts with codeine, which carries a black box warning from the FDA against its use in children for cough and cold due to the risk of serious breathing problems [2].

Regulatory Pediatrics Safety

Strategic Procurement and Application Scenarios for Butamirate Citrate


Pediatric Cough Syrup Formulation for OTC Markets

Procure butamirate citrate for the development of non-opioid, pediatric cough syrups intended for over-the-counter (OTC) distribution in Europe, Asia, and Latin America. The compound's established safety profile, lack of respiratory depression risk, and long half-life (6 hours) support twice- or thrice-daily dosing for improved compliance [1]. This scenario directly leverages the regulatory and safety differentiation from opioid alternatives like codeine [2] and the half-life advantage over dextromethorphan [3].

Extended-Release Tablet Development for Adult Dry Cough

Utilize butamirate's 6-hour elimination half-life and high plasma protein binding (95-98%) as a foundation for designing sustained-release tablet formulations [1][2]. The objective is to provide 12-hour or 24-hour cough relief for adults with non-productive cough, enhancing patient convenience and adherence. This application is based on the quantitative pharmacokinetic differentiation of butamirate from shorter-acting antitussives.

CNS Target Engagement Studies and In Vitro Binding Assays

Source butamirate for use as a reference compound in central nervous system (CNS) target engagement studies. Its well-characterized, high-affinity binding (nanomolar Ki) to the dextromethorphan site in the medulla oblongata provides a validated tool for in vitro radioligand binding assays aimed at discovering or characterizing novel antitussive agents [1].

Comparative Formulation and Bioequivalence Studies

Acquire butamirate API to conduct comparative formulation and bioequivalence studies. The compound's well-defined pharmacokinetic profile (Tmax 1.5 hours, 95-98% protein binding, 6-hour half-life) provides a robust baseline for evaluating new generic formulations against reference listed drugs in regulated markets outside the U.S. [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butamirate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.